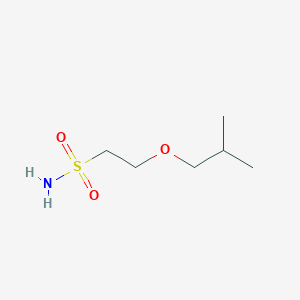
2-Isobutoxyethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxyethane-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, like other sulfonamides, contains a sulfonamide functional group, which is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxyethane-1-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines can vary depending on the attached groups. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs environmentally friendly methods. For instance, the NH4I-mediated amination of sodium sulfinates provides a general and eco-friendly access to sulfonamide compounds . This method tolerates a wide range of functional groups and is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutoxyethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
2-Isobutoxyethane-1-sulfonamide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isobutoxyethane-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals.
Sulfonimidates: These are sulfur (VI) species used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: 2-Isobutoxyethane-1-sulfonamide is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its isobutoxy group provides additional steric hindrance, influencing its interaction with biological targets and chemical reagents .
Eigenschaften
Molekularformel |
C6H15NO3S |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-(2-methylpropoxy)ethanesulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
JWPFWEDJECSZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



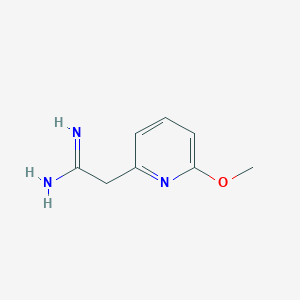
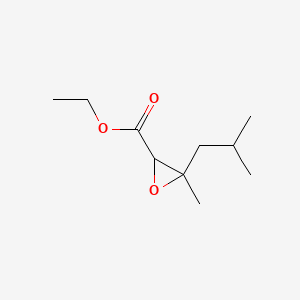
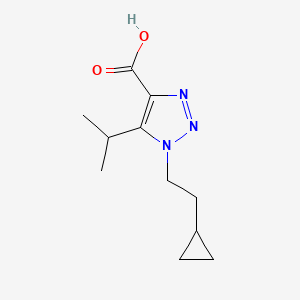
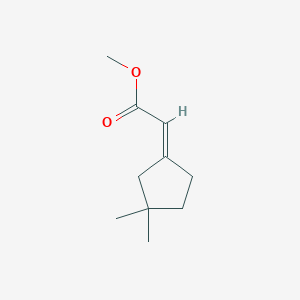
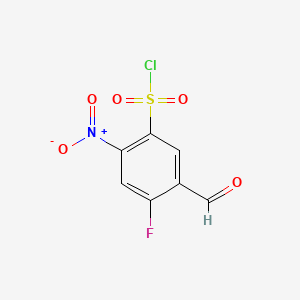
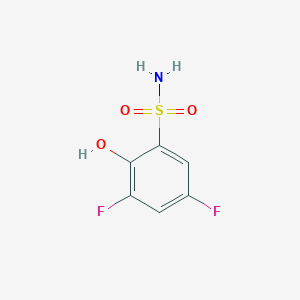
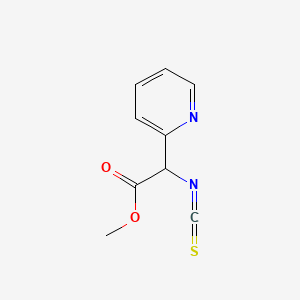

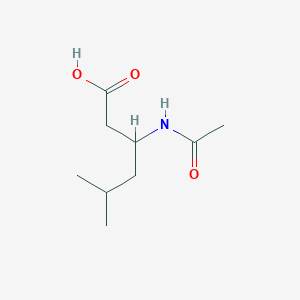
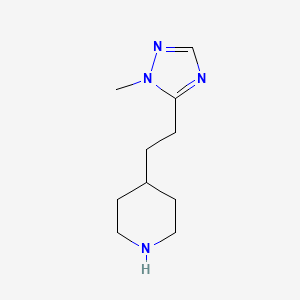
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
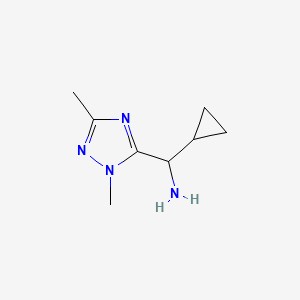
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
